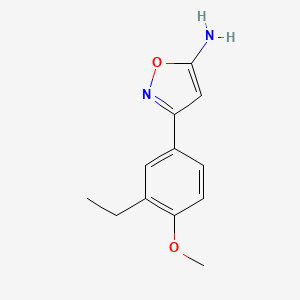

3-(3-Ethyl-4-methoxyphenyl)isoxazol-5-amine

Description

3-(3-Ethyl-4-methoxyphenyl)isoxazol-5-amine is a heterocyclic compound featuring an isoxazole core substituted with a 3-ethyl-4-methoxyphenyl group at the 3-position and an amine group at the 5-position. This scaffold has garnered attention in medicinal chemistry, particularly as a bromodomain inhibitor targeting BRD4, a protein implicated in cancer and inflammatory diseases . Its synthesis involves multi-step processes, including Friedel-Crafts acylation, oxime formation, and cyclization, yielding a structure optimized for binding to acetyl-lysine recognition sites .

Properties

Molecular Formula |

C12H14N2O2 |

|---|---|

Molecular Weight |

218.25 g/mol |

IUPAC Name |

3-(3-ethyl-4-methoxyphenyl)-1,2-oxazol-5-amine |

InChI |

InChI=1S/C12H14N2O2/c1-3-8-6-9(4-5-11(8)15-2)10-7-12(13)16-14-10/h4-7H,3,13H2,1-2H3 |

InChI Key |

XRFLEHQTIZYVJQ-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(C=CC(=C1)C2=NOC(=C2)N)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Ethyl-4-methoxyphenyl)isoxazol-5-amine can be achieved through various methods. One common approach involves the cyclization of α,β-acetylenic oximes using catalysts such as AuCl3 under moderate reaction conditions . Another method includes the oxidation of propargylamines to the corresponding oximes followed by CuCl-mediated intramolecular cyclization . Additionally, microwave-assisted one-pot synthesis from α-acetylenic γ-hydroxyaldehydes and hydroxylamine has been reported .

Industrial Production Methods

Industrial production of isoxazole derivatives often involves multi-component reactions (MCRs) due to their efficiency and high atom economy. These reactions combine several operational steps in a single pot, avoiding the isolation and purification of intermediates . For example, the L-valine-mediated three-component cyclo-condensation reaction of alkylacetoacetates, hydroxylamine hydrochloride, and aldehydes in ethanol under reflux conditions is a notable method .

Chemical Reactions Analysis

Types of Reactions

3-(3-Ethyl-4-methoxyphenyl)isoxazol-5-amine undergoes various types of chemical reactions, including:

Oxidation: Conversion of propargylamines to oximes followed by cyclization.

Reduction: Reduction of nitro compounds to amines.

Substitution: Nucleophilic substitution reactions involving the isoxazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include AuCl3, CuCl, hydroxylamine hydrochloride, and various aldehydes . Reaction conditions often involve moderate temperatures and the use of solvents such as ethanol .

Major Products

The major products formed from these reactions include various substituted isoxazoles, which can be further functionalized for specific applications .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Recent studies have investigated the anticancer properties of isoxazole derivatives, including 3-(3-Ethyl-4-methoxyphenyl)isoxazol-5-amine. Research indicates that modifications at the isoxazole ring can influence biological activity against cancer cell lines. For instance, a study demonstrated that isoxazole derivatives exhibited varying degrees of cytotoxicity against human cancer cell lines such as HeLa (cervical cancer), MCF-7 (breast cancer), and Hep-2 (laryngeal cancer) with significant results observed at concentrations ranging from 100 to 500 µg/mL .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies emphasize the importance of substituents on the isoxazole ring in modulating biological activity. For example, variations at the C-4 and C-5 positions of the isoxazole can optimize pharmacokinetic properties, enhancing therapeutic efficacy while minimizing toxicity .

Antioxidant Properties

Recent investigations into the antioxidant capabilities of isoxazole derivatives have shown promising results. In particular, studies utilizing models such as Caenorhabditis elegans and human fibroblasts have demonstrated that certain isoxazole compounds possess superior antioxidant activities compared to traditional antioxidants like quercetin. This suggests potential applications in age-related diseases and oxidative stress management .

Synthetic Pathways

The synthesis of 3-(3-Ethyl-4-methoxyphenyl)isoxazol-5-amine can be achieved through various innovative methods, including metal-free synthetic routes which are environmentally friendly and cost-effective. Recent developments in microwave-assisted synthesis have shown to enhance yields and reduce reaction times significantly . This advancement opens avenues for large-scale production and application in pharmaceuticals.

Material Science Applications

Isoxazoles have also been explored for their utility in material science, particularly in the development of polymers and coatings with enhanced properties. The unique chemical structure allows for modifications that can lead to materials with improved thermal stability and mechanical strength. Studies suggest that incorporating isoxazole units into polymer backbones can enhance their performance in various industrial applications .

Table 1: Anticancer Activity of Isoxazole Derivatives

| Compound Name | Cell Line | Concentration (µg/mL) | % Cell Viability |

|---|---|---|---|

| 3-(3-Ethyl-4-methoxyphenyl)isoxazol-5-amine | HeLa | 100 | 66 |

| 3-(3-Ethyl-4-methoxyphenyl)isoxazol-5-amine | MCF-7 | 500 | 89 |

| Other Isoxazole Derivative | Hep-2 | 200 | 80 |

Table 2: Antioxidant Activity Comparison

| Compound Name | Model Used | IC50 (µM) | Comparison to Quercetin |

|---|---|---|---|

| 3-(3-Ethyl-4-methoxyphenyl)isoxazol-5-amine | C. elegans | 25 | Higher |

| Other Isoxazole Derivative | Human Fibroblasts | 30 | Comparable |

Mechanism of Action

The mechanism of action of 3-(3-Ethyl-4-methoxyphenyl)isoxazol-5-amine involves its interaction with specific molecular targets and pathways. Isoxazole derivatives are known to interact with various enzymes and receptors, leading to their biological effects . For example, they may inhibit specific enzymes involved in inflammation or cancer cell proliferation .

Comparison with Similar Compounds

Substituent Effects on the Phenyl Ring

The substituents on the phenyl ring significantly influence biological activity and physicochemical properties. Key comparisons include:

3-Ethyl vs. 3-Methyl Substitution

- BRD4 Binding : Replacing the 3-methyl group in 3-methyl-6-methoxybenzo[d]isoxazol-5-amine (compound 12 ) with a 3-ethyl group (compound 10 ) enhanced BRD4 binding due to better occupation of the hydrophobic sub-pocket, as evidenced by docking scores (−7.2 vs. −6.6) and thermal shift assays (ΔTm = 6.5–7.2°C for ethyl derivatives) .

- Alkyl Chain Extension : Longer chains (e.g., propyl or butyl) at the 3-position further improved activity, though bulky groups reduced solubility .

Methoxy vs. Electron-Withdrawing/Donating Groups

- 2’-OCH3 Substitution : Introducing a 2’-methoxy group on the phenyl ring (compound 11h ) yielded the highest BRD4 binding (ΔTm = 8.0°C), attributed to optimal hydrogen bonding and steric fit .

- Halogen and Trifluoromethyl Groups : 2’-Cl, 2’-Br, and 2’-OCF3 substitutions (compounds 11f , 11g , 11i ) showed moderate activity, with electronic effects modulating binding affinity .

Modifications at the Amino Group

The amine group at the 5-position plays a critical role in reactivity and enantioselectivity:

N-Ethyl Substitution

- Enantioselective Synthesis : N-Ethyl-3-phenylisoxazol-5-amine (2d ) improved enantioselectivity (91–93% ee) in chiral phosphoric acid-catalyzed reactions compared to the unsubstituted amine (80–88% ee), likely due to reduced steric hindrance while retaining NH for hydrogen bonding .

- Di-Substitution : Replacing both NH hydrogens with ethyl groups (3s ) drastically reduced yields (27%) and enantioselectivity (23% ee), underscoring the necessity of the NH group for catalytic interactions .

Amino Group in Heterocyclic Systems

Electronic and Steric Effects of Diverse Substituents

Biological Activity

3-(3-Ethyl-4-methoxyphenyl)isoxazol-5-amine, a derivative of isoxazole, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by its unique structural features, which contribute to its interaction with various biological targets. This article explores the biological activity of 3-(3-Ethyl-4-methoxyphenyl)isoxazol-5-amine, focusing on its mechanisms of action, biochemical pathways, and potential therapeutic applications.

The biological activity of 3-(3-Ethyl-4-methoxyphenyl)isoxazol-5-amine is primarily attributed to its ability to interact with specific enzymes and receptors. The compound exhibits a mechanism involving oxidoreduction processes, often leading to radical formation through single electron transfer reactions.

Biochemical Pathways

Isoxazole derivatives are known for their wide-ranging biological activities, including:

- Analgesic

- Anti-inflammatory

- Anticancer

- Antimicrobial

- Antiviral

- Anticonvulsant

- Antidepressant

- Immunosuppressant

These activities suggest that 3-(3-Ethyl-4-methoxyphenyl)isoxazol-5-amine may modulate various cellular and molecular pathways, influencing cell signaling and gene expression .

Cellular Effects

The compound significantly affects cellular processes such as:

- Cell signaling pathways : It can modify intracellular signaling cascades that regulate cell proliferation and apoptosis.

- Gene expression : Interaction with transcription factors may alter the expression of genes involved in cell cycle regulation and apoptosis.

- Metabolic processes : The inhibition of key enzymes, such as carbonic anhydrase, can impact metabolic pathways by altering intracellular pH levels.

Anticancer Activity

Recent studies have highlighted the anticancer potential of isoxazole derivatives. For instance, compounds similar to 3-(3-Ethyl-4-methoxyphenyl)isoxazol-5-amine have shown promising results against various cancer cell lines. In a study evaluating multiple isoxazole derivatives, some exhibited significant cytotoxicity against lung cancer A549 cells when compared to standard chemotherapeutics like doxorubicin .

Antimicrobial Properties

The antimicrobial efficacy of isoxazole derivatives has also been investigated. In vitro studies indicate that these compounds exhibit varying degrees of activity against both Gram-positive and Gram-negative bacteria. Notably, modifications in the substituents on the isoxazole ring can enhance antibacterial activity by improving lipophilicity and membrane permeability .

Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.